N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(14-9-17-6-2-1-3-7-17)23-19-12-10-18(11-13-19)20-16-25-15-5-4-8-21(25)24-20/h1-8,10-13,15-16H,9,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWJGSAOZBJOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the phenyl and propanamide moieties. One common method involves the cyclization of 2-aminopyridine with α-bromoketones under basic conditions to form the imidazo[1,2-a]pyridine core . Subsequent reactions with appropriate reagents can introduce the phenyl and propanamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics
- Chlorine Substituents : The dichlorophenyl derivative (C₁₈H₁₇Cl₂N₃O, ) exhibits higher lipophilicity (logP ~4.2) compared to the target compound (logP ~3.5), favoring blood-brain barrier penetration but risking slower metabolic clearance.
- Hydroxypropyl/Propyl Groups : The acetamide derivative (C₂₀H₂₄Cl₂N₄O₂, ) demonstrates enhanced aqueous solubility due to its hydroxyl group, which may improve bioavailability in polar biological environments.
Electronic and Steric Modifications
Biological Activity
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide is a synthetic compound that belongs to the class of imidazopyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant research findings.
1. Overview of Imidazopyridine Derivatives
Imidazopyridine compounds have garnered significant attention due to their broad spectrum of pharmacological properties. They exhibit activities such as:
- Antimicrobial : Effective against various bacterial strains.
- Antitumor : Potential in cancer treatment.
- Anti-inflammatory : Reducing inflammation in various models.
- Anxiolytic : Effects on anxiety and stress-related disorders.
2. Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Imidazo[1,2-a]pyridine Core : This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Phenyl Group : Often done via Suzuki coupling with phenylboronic acid.
- Formation of Propanamide Linkage : Accomplished through condensation reactions involving an amine and an acyl chloride.
3.1 Antimicrobial Activity
Research has shown that imidazopyridine derivatives exhibit significant antibacterial properties. For instance, studies indicate that compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4a | S. aureus | 7.8 |
| 4b | S. aureus | 31.25 |
| 5e | E. coli | <1 |
The presence of halogen substituents has been noted to enhance the antibacterial activity of these compounds significantly .
3.2 Antitumor Activity
Imidazopyridine derivatives have also been evaluated for their antitumor potential. For example, certain derivatives have shown promising results in inhibiting the growth of cancer cell lines, including breast carcinoma cells.
In vitro studies revealed that specific compounds exhibited cytotoxic effects on cancer cells with IC50 values indicating effective concentrations required to inhibit cell growth.
4. Case Studies and Research Findings
Several studies have explored the biological activity of imidazopyridine derivatives:
- Ebenezer et al. (2019) reported pyrazolo-imidazopyridine conjugates showing significant antibacterial activity targeting cell wall synthesis in various bacterial strains .
- Salhi et al. (2019) synthesized dihydro-imidazopyridines which displayed broad-spectrum bactericidal activity against resistant strains .
5. Conclusion
This compound represents a promising candidate within the imidazopyridine class due to its diverse biological activities, particularly in antimicrobial and antitumor domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. Advanced Research Focus
- Substituent Polarity : Introduce polar groups (e.g., sulfonyl in ) to exploit hydrophilic pockets in COX-2’s active site .
- Molecular Dynamics Simulations : Compare binding modes of selective vs. non-selective analogs (e.g., Q203’s interactions with cytochrome bcc in Mycobacterium ).
- Selectivity Index (SI) : Calculate SI = IC(COX-1)/IC(COX-2). In , morpholine-substituted derivatives achieved SI > 200 .
How should discrepancies between in vitro potency and in vivo efficacy be addressed?
Q. Advanced Research Focus
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse liver microsomes), permeability (Caco-2 assays), and protein binding. Q203 derivatives in required salt forms (e.g., ditosylate) to improve oral bioavailability .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at imidazo[1,2-a]pyridine C-8).
- Dosing Regimen Optimization : Adjust frequency based on half-life (e.g., Q203’s 24-hour dosing in tuberculosis models ).
What strategies exist to resolve polymorph-dependent activity variations?
Q. Advanced Research Focus
- Solid-State Characterization : Use PXRD, DSC, and TGA to identify stable polymorphs (e.g., ’s analysis of co-crystals and salts ).
- Solubility Studies : Compare dissolution rates of amorphous vs. crystalline forms in biorelevant media (e.g., FaSSIF).
- Bioavailability Testing : In vivo PK studies in rodents to correlate polymorph form with AUC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
